6-O-Methylglucose

Descripción general

Descripción

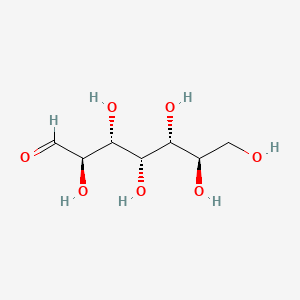

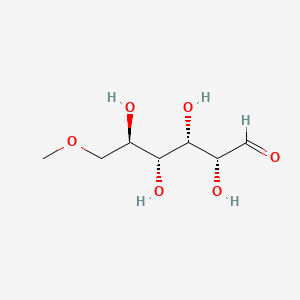

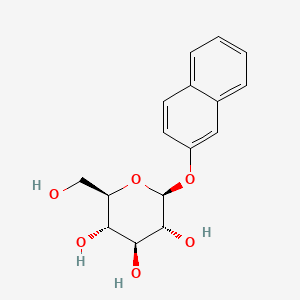

6-O-Methylglucose is a D-aldohexose that is D-glucose in which the hydrogen of the hydroxy group at position 6 has been substituted by a methyl group . It is functionally related to an aldehydo-D-glucose .

Synthesis Analysis

Synthetic 6-O-Methylglucose-Containing Polysaccharides (sMGPs) were designed and synthesized from α-, β-, and γ-cyclodextrins (CDs) . The synthetic route proved to be flexible and general, to furnish a series of sMGPs ranging from 6-mer to 20-mer . A practical and scalable method was discovered selectively to cleave the CD derivatives and furnish the linear precursors to the glycosyl donors and acceptors .

Molecular Structure Analysis

The 6-O-methylglucose-containing polysaccharide (MGP), from mycobacterial species, is known to have a branched structure, with 3-O-methylglucose and glucose at the non-reducing termini . A glucose unit at the reducing terminus is linked glycosidically to the 2-hydroxyl of D-glyceric acid .

Chemical Reactions Analysis

The Mukaiyama glycosidation was adopted to couple the glycosyl donors with the glycosyl acceptors . Unlike in the 3-O-methyl-D-mannose-containing polysaccharide (sMMP) series, the amount of the Mukaiyama acid required in the sMGP series increased with an increase of substrate size .

Physical And Chemical Properties Analysis

The molecular weight of 6-O-Methylglucose is 194.18 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 .

Aplicaciones Científicas De Investigación

Synthesis of Polysaccharides

6-O-Methylglucose is used in the synthesis of polysaccharides. Synthetic 6-O-methyl-D-glucose-containing polysaccharides (sMGPs) were designed and synthesized from alpha-, beta-, and gamma-cyclodextrins . The synthetic route proved to be flexible and general, to furnish a series of sMGPs ranging from 6-mer to 20-mer .

Mimicking Biological Properties

The hope of mimicking the chemical and biological properties of natural 6-O-methyl-D-glucose-containing polysaccharides (MGPs) is one of the reasons for the synthesis of sMGPs . This could potentially lead to the development of new compounds with similar properties.

Interaction with Model Membranes

6-O-Methylglucose derivatives have been studied for their interaction with model membranes . This research can provide insights into how these compounds interact with biological membranes, which is crucial for understanding their potential biological effects.

Interaction with Transferrin

Research has also been conducted on the interaction of 6-O-Methylglucose derivatives with transferrin . Transferrin is a protein that plays a critical role in iron metabolism, and understanding how these compounds interact with it could have implications for diseases related to iron metabolism.

Study of Biological Activity

The biological activity of 6-O-Methylglucose derivatives has been studied . These studies determined the compounds’ toxicity and their impact on the physical properties of the membranes .

Development of New Compounds

6-O-Methylglucose is used in the development of new compounds with potentially high biological activity . The tested compounds have the same flavonoid core structure and an attached O-methylglucose and hydroxyl group at different positions of ring A or B .

Mecanismo De Acción

Target of Action

6-O-Methylglucose, also known as 6-O-methyl-D-glucose, is a glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . It is also involved in the synthesis of mycobacterial methylglucose lipopolysaccharides (MGLPs), which are implicated in the adaptation of mycobacteria to various stress conditions .

Mode of Action

The compound interacts with its targets, primarily the GLUT2 glucose transporter, and inhibits glucose-induced insulin secretion through its ability to inhibit the beta cell glucose sensor glucokinase . It also plays a role in the biosynthesis of MGLPs, with the key gene for GG synthesis considered essential for Mycobacterium tuberculosis growth .

Biochemical Pathways

6-O-Methylglucose is involved in the biosynthesis of MGLPs, which are composed of α-(1→4)-linked glucose or 6-O-methylglucose units with a 3-O-methylglucose at the nonreducing end . It is also implicated in the metabolism of glucosylglycerate (GG), a glycoside that has been linked to the adaptation of mycobacteria to nitrogen starvation and thermal stress .

Result of Action

The primary result of 6-O-Methylglucose’s action is the inhibition of glucose-induced insulin secretion, which can lead to a state of insulin-dependent diabetes . In the context of mycobacteria, it contributes to the synthesis of MGLPs, which are crucial for the organism’s survival under stress conditions .

Action Environment

The action of 6-O-Methylglucose can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, can enhance its accumulation in pancreatic beta cells . In the case of mycobacteria, the compound’s action is crucial for their adaptation to nitrogen starvation and thermal stress .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-3-5(10)7(12)6(11)4(9)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHNQKKLOLZRQE-BDVNFPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179355 | |

| Record name | 6-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Methylglucose | |

CAS RN |

2461-70-3 | |

| Record name | 6-O-Methyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-Methylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-O-Methylglucose?

A1: The molecular formula of 6-O-Methylglucose is C7H14O6, and its molecular weight is 194.18 g/mol. [, , ]

Q2: Where is 6-O-Methylglucose naturally found?

A2: 6-O-Methylglucose is primarily found as a component of specific polysaccharides in mycobacteria, a diverse group of bacteria that includes the causative agent of tuberculosis. [, , ]

Q3: Are there different types of polysaccharides containing 6-O-Methylglucose in mycobacteria?

A3: Yes, mycobacteria produce two main types of polymethylated polysaccharides containing 6-O-Methylglucose: 6-O-methylglucose lipopolysaccharides (mGLPs) and 3-O-methylmannose polysaccharides (MMPs). [, , ]

Q4: What is the proposed biological role of 6-O-Methylglucose-containing polysaccharides in mycobacteria?

A4: While their exact functions are still under investigation, mGLPs and MMPs are proposed to play roles in regulating fatty acid metabolism within mycobacteria, potentially influencing cell wall synthesis and other crucial processes. [, , ]

Q5: How do these polysaccharides interact with fatty acids?

A5: Research suggests that both mGLPs and MMPs can form stable 1:1 complexes with fatty acyl chains, likely through hydrophobic interactions between the fatty acid chains and the methylated sugar residues of the polysaccharides. [, , ]

Q6: Does the length of the fatty acid chain influence this interaction?

A6: Yes, studies with synthetic analogs indicate that the binding affinity of 6-O-Methylglucose-containing polysaccharides to fatty acids varies with chain length. The strongest interactions are observed with fatty acids containing around 16-18 carbons. []

Q7: Do these polysaccharides interact with fatty acyl-CoA derivatives?

A7: Yes, research has demonstrated that both MMP and mGLP form complexes with fatty acyl-CoA derivatives. The stability of these complexes allows for their detection through methods like Sephadex chromatography. []

Q8: Do 6-O-Methylglucose-containing lipopolysaccharides have any known immunological activity?

A8: Yes, recent studies have shown that mGLP from Mycobacterium tuberculosis can specifically activate a subset of protective γ9δ2 T cells. These cells play a critical role in the immune response against mycobacterial infections. [, ]

Q9: Is the acylation of mGLP important for its ability to activate γ9δ2 T cells?

A9: Yes, studies indicate that the acylated glucosyl residues, particularly those at the nonreducing terminus of mGLP, are crucial for its ability to stimulate γ9δ2 T cells. []

Q10: What are the implications of mGLP's ability to activate γ9δ2 T cells?

A10: This finding has significant implications for the development of novel tuberculosis vaccines and immunotherapies. Targeting and enhancing this specific immune response could lead to more effective strategies for combating the disease. []

Q11: What analytical techniques are used to characterize 6-O-Methylglucose and its containing polysaccharides?

A11: Researchers use a combination of techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation methods, to elucidate the structure and composition of 6-O-Methylglucose-containing polysaccharides. [, , , ]

Q12: What are some potential future directions for research on 6-O-Methylglucose and related compounds?

A12: Future research could focus on:

Q13: Are there potential applications of 6-O-Methylglucose in drug development?

A14: The unique immunological properties of mGLP make it a promising target for developing novel vaccines and immunotherapies, particularly for tuberculosis. Further research on its structure-activity relationship and the development of effective delivery systems could pave the way for its clinical translation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)